molecular formula C19H24N2O B1238048 17alpha-Yohimbol

17alpha-Yohimbol

Cat. No.: B1238048
M. Wt: 296.4 g/mol
InChI Key: YZHQOLWNBFSHQZ-NUXNZHGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17alpha-yohimbol is a 17-yohimbol.

Scientific Research Applications

Pharmacokinetic Drug Interactions

17alpha-Ethinylestradiol (EE), a structurally similar compound to 17alpha-Yohimbol, is extensively metabolized, primarily via intestinal sulfation and hepatic oxidation, glucuronidation, and sulfation. It has been involved in numerous pharmacokinetic drug interactions, acting as both a victim and perpetrator. Understanding these interactions is crucial for interpreting clinical data and appreciating the drug's profile (Zhang et al., 2007).

Environmental Impact and Aquatic Toxicology

EE2, another related compound, poses significant risks to aquatic organisms due to its presence in surface waters. Long-term exposure data are essential for establishing water quality criteria. Studies have shown that environmentally relevant concentrations of EE2 can significantly affect aquatic species, leading to reproductive failure and other physiological changes (Zha et al., 2008).

Hormonal Activity and Endocrine Disruption

17alpha-Methyltestosterone, an androgen, has been studied for its effects on sexual development and reproductive performance in aquatic species. It has both androgenic and estrogenic effects, with females generally more affected than males. These findings highlight the hormonal activity of 17alpha-methyltestosterone in fish, indicating its potential as a model compound for studying the effects of synthetic hormones on aquatic life (Pawlowski et al., 2004).

Microbial Degradation and Environmental Remediation

The microbial transformation of synthetic estrogens like 17alpha-ethinylestradiol is a critical process in environmental remediation. Bacterial degradation under both aerobic and anaerobic conditions, along with the role of microbial consortia, fungi, and algae, are vital in removing these compounds from various environmental matrices. This research is essential for addressing health concerns related to the accumulation of synthetic estrogens in the environment (Cajthaml et al., 2009).

Properties

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

(1S,15R,18S,20R)-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-18-ol

InChI

InChI=1S/C19H24N2O/c22-14-6-5-12-11-21-8-7-16-15-3-1-2-4-17(15)20-19(16)18(21)10-13(12)9-14/h1-4,12-14,18,20,22H,5-11H2/t12-,13-,14-,18-/m0/s1

InChI Key

YZHQOLWNBFSHQZ-NUXNZHGMSA-N

Isomeric SMILES

C1C[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C[C@H]1O)NC5=CC=CC=C45

SMILES

C1CC2CN3CCC4=C(C3CC2CC1O)NC5=CC=CC=C45

Canonical SMILES

C1CC2CN3CCC4=C(C3CC2CC1O)NC5=CC=CC=C45

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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